2-(1H-Indol-7-yl)acetonitrile
Overview
Description
2-(1H-Indol-7-yl)acetonitrile is a chemical compound with the molecular formula C10H8N2 . It belongs to a family of aromatic amines.
Synthesis Analysis
The synthesis of 2-(1H-Indol-7-yl)acetonitrile involves a multistep reaction . The transformation of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles is a key step in the synthesis .Molecular Structure Analysis
The molecular weight of 2-(1H-Indol-7-yl)acetonitrile is 156.18400 . The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule have been studied using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods .Chemical Reactions Analysis
The featured transformation of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles is a significant chemical reaction involving 2-(1H-Indol-7-yl)acetonitrile .Physical And Chemical Properties Analysis
2-(1H-Indol-7-yl)acetonitrile has a density of 1.219g/cm3 and a boiling point of 374.108ºC at 760 mmHg . It exhibits high fluorescence quantum yield and good thermal stability .Scientific Research Applications
1. Optical, Thermal, and Electroluminescence Properties
- Application Summary: 2-(1H-Indol-7-yl)acetonitrile is used in the synthesis of donor–π–acceptor fluorophores, which are studied for their optical, thermal, and electroluminescence properties .
- Methods of Application: The compounds are synthesized and their properties are analyzed in various solvents with different polarities. The geometric and electronic structures of the fluorophores in the ground and excited states are studied using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods .
- Results: Both the fluorophores exhibit high fluorescence quantum yield (Φf = <0.6) and good thermal stability (Td10 = <300 °C). The vacuum deposited non-doped OLED device was fabricated using BITIAN as an emitter, and the device shows electroluminescence (EL) at 564 nm, maximum current efficiency (CE) 0.687 cd A −1 and a maximum external quantum efficiency (EQE) of 0.24% .
2. Multicomponent Reactions
- Application Summary: 2-(1H-Indol-7-yl)acetonitrile is used in the synthesis of various heterocyclic compounds through multicomponent reactions .
- Methods of Application: The compound is combined with an arylaldehyde and urea in the presence of PEG-400 and a catalytic amount of thiazolium anions (NHCs) to prepare a wide variety of new 6-(1 H-indol-3-yl)-2-oxo-4-aryl-1,2,3,4 tetrahydropyrimidine-5-carbonitriles .
- Results: The results of this application were not explicitly mentioned in the source .
3. OLED Applications
- Application Summary: 2-(1H-Indol-3-yl)acetonitrile-based fluorophores are used in the fabrication of organic light-emitting diodes (OLEDs) .
- Methods of Application: The higher HOMO and lower LUMO energies of fluorophores reduce the energy barrier for hole creation and electron acceptance processes, respectively. All the fluorophores show a narrow band gap, and the charge injection ability increases with suitable substitution .
- Results: This leads to improved OLED performance .
4. Biological Potential
- Application Summary: Indole derivatives, such as 2-(1H-Indol-7-yl)acetonitrile, possess various biological activities .
- Methods of Application: These compounds are synthesized and their biological activities are studied in various assays .
- Results: Indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(1H-indol-7-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7,12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFCVYPZODIIMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CC#N)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620632 | |
Record name | (1H-Indol-7-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Indol-7-yl)acetonitrile | |
CAS RN |
82199-98-2 | |
Record name | (1H-Indol-7-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.